TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1) [, , ]. This enzyme plays a crucial role in the base excision repair (BER) pathway by recognizing and removing the oxidatively damaged DNA base 8-oxo-7,8-dihydroguanine (8-oxoG) [, , ]. TH5487 acts by binding to the active site of OGG1, preventing its interaction with 8-oxoG and hindering the initiation of BER [, , ].
TH5487 is classified as a small molecule inhibitor specifically targeting the 8-oxoguanine DNA glycosylase 1 enzyme. It is identified by its chemical structure and is often referenced in scientific literature concerning DNA repair mechanisms and oxidative stress responses. The compound has been studied in various contexts, including its effects on immune responses and cellular damage repair processes.
The synthesis of TH5487 involves several steps typical of small molecule drug development. While specific synthetic pathways are not detailed in the available literature, the compound is derived from benzimidazole and piperidine scaffolds, which are common in medicinal chemistry for developing enzyme inhibitors. The synthesis typically requires careful control of reaction conditions to ensure high selectivity for the target enzyme.
The molecular formula of TH5487 is CHNO, with a molecular weight of approximately 241.29 g/mol. The structure can be characterized by the presence of a benzimidazole ring fused with a piperidine moiety, which contributes to its binding affinity for 8-oxoguanine DNA glycosylase 1. The specific three-dimensional conformation of TH5487 facilitates its interaction with the active site of the target enzyme, enhancing its inhibitory action.
The mechanism by which TH5487 exerts its effects involves several key processes:
TH5487 exhibits several notable physical and chemical properties:
TH5487 has several potential applications in scientific research:
8-Oxoguanine DNA glycosylase 1 (OGG1) is the primary mammalian enzyme responsible for initiating repair of 8-oxo-7,8-dihydroguanine (8-oxoG), a highly mutagenic DNA lesion generated by reactive oxygen species (ROS) [8]. This DNA glycosylase catalyzes the first step in the base excision repair (BER) pathway through its dual functionality: it recognizes and excises 8-oxoG lesions paired with cytosine, then exhibits AP lyase activity to cleave the DNA backbone at the resulting abasic site [2] [8]. The biological significance of OGG1 stems from the critical role of 8-oxoG in mutagenesis—if unrepaired, this lesion causes G:C to T:A transversion mutations during DNA replication due to erroneous pairing with adenine [2] [3]. Beyond its canonical repair functions, OGG1 has been implicated in gene-specific transcriptional regulation through its ability to bind 8-oxoG in promoter regions, particularly those of proinflammatory genes [1] [5].
The human OGG1 gene (located at chromosome 3p25.3) encodes multiple splice variants that share a common N-terminal mitochondrial targeting sequence but differ in their C-terminal domains, enabling subcellular localization to both nuclei and mitochondria [8]. This compartmentalization allows OGG1 to maintain genomic and mitochondrial DNA integrity throughout the cell. Under physiological conditions, OGG1 operates as a critical guardian against oxidative DNA damage, with its expression being ubiquitous across human tissues, particularly high in kidney and lymph nodes [8]. However, under sustained oxidative stress—a hallmark of inflammation, cancer, and aging—the persistent formation of 8-oxoG lesions can overwhelm OGG1's repair capacity, leading to genomic instability and cellular dysfunction [2] [6].
Table 1: Functional Roles of OGG1 in Cellular Homeostasis
Function | Molecular Mechanism | Biological Consequence |
---|---|---|
DNA Repair | Excision of 8-oxoG:C base pairs via glycosylase activity | Prevention of G:C→T:A transversion mutations |
DNA Strand Cleavage | β-Elimination at abasic sites via AP lyase activity | Generation of single-strand breaks for BER completion |
Transcriptional Regulation | Binding to 8-oxoG in gene promoter regions | Modulation of NF-κB-driven gene expression |
Mitochondrial Maintenance | Repair of oxidized guanine in mitochondrial DNA | Preservation of mitochondrial function and integrity |
Telomere Stabilization | Repair of telomeric 8-oxoG lesions | Prevention of telomere fragility and dysfunction |
Recent structural studies have revealed that OGG1 employs a sophisticated lesion recognition mechanism involving base flipping and intercalation of specific amino acid residues into the DNA helix [6]. This precise molecular recognition is perturbed by small-molecule inhibitors like TH5487, which occupy the active site and prevent OGG1 from engaging with its DNA substrate [1] [7]. The structural basis for inhibition highlights the therapeutic potential of targeting OGG1's enzymatic functions in pathological contexts where oxidative DNA damage contributes to disease progression.
The therapeutic targeting of OGG1 has emerged as a promising strategy for modulating disease processes characterized by oxidative stress and inflammation. Research has demonstrated that OGG1 activity extends beyond DNA repair into proinflammatory signaling pathways, positioning it as a multifaceted therapeutic target [1] [5]. Small-molecule inhibitors such as TH5487 (IC₅₀ = 342 nM) have provided crucial proof-of-concept tools for validating OGG1's therapeutic relevance across multiple disease contexts [1] [4] [7].
Inflammation and Fibrosis
In inflammatory conditions, OGG1 plays a surprising role in amplifying inflammatory responses. When oxidative stress generates 8-oxoG lesions in gene promoters, OGG1 binding facilitates chromatin remodeling that enables NF-κB recruitment and transactivation of proinflammatory genes [1] [5]. TH5487 potently disrupts this process by preventing OGG1 from recognizing its genomic substrate, thereby suppressing the expression of cytokines (e.g., IL-6, IL-8), chemokines (e.g., CXCL1, CXCL2), and adhesion molecules in airway epithelial cells stimulated with TNF-α or LPS [1] [7]. In vivo studies using mouse models of airway inflammation demonstrate that TH5487 administration (8-30 mg/kg) significantly reduces pulmonary neutrophil infiltration, goblet cell hyperplasia, and mucus production—key features of inflammatory respiratory diseases [1] [5] [9]. This anti-inflammatory effect occurs without compromising the structural integrity of DNA, as TH5487 specifically targets OGG1's activity in transcriptional regulation rather than causing global repair deficiency [2].
Oncogenesis and Cancer
The role of OGG1 in cancer displays intriguing complexity. While OGG1 deficiency can promote mutagenesis and carcinogenesis through accumulated 8-oxoG lesions, recent evidence suggests that in certain contexts, OGG1 activity may paradoxically support cancer progression by facilitating telomeric damage responses. A landmark 2025 study demonstrated that telomeres are hypersensitive to 8-oxoG formation, and OGG1-mediated repair attempts at these sites generate toxic repair intermediates that trigger premature senescence [3]. Both genetic ablation of OGG1 and pharmacological inhibition with TH5487 partially rescued human fibroblasts from 8-oxoG-induced senescence and suppressed associated proinflammatory secretory phenotypes [3]. This senescence rescue occurred through reduced formation of single-strand break intermediates that disrupt telomere replication, highlighting how OGG1 inhibition can preserve proliferative capacity under oxidative stress conditions. However, the same study revealed that chronic telomeric 8-oxoG formation requires OGG1 activity to maintain cell growth, illustrating the context-dependent effects of OGG1 modulation in oncogenesis [3].
Fibrotic Pathways
Emerging research suggests OGG1 inhibition may also ameliorate fibrotic processes. In renal ischemia-reperfusion models—a known trigger for fibrosis—TH5487 pretreatment (30 mg/kg) significantly attenuated tubular injury scores, reducing characteristic histopathological features like tubular dilation, vacuolar degeneration, and epithelial necrosis [1]. This protective effect implies that OGG1 activity contributes to the tissue-damaging inflammatory responses that drive fibrotic remodeling following ischemic injury.
Table 2: Disease Mechanisms Modulated by OGG1 Inhibition
Disease Context | OGG1-Dependent Mechanism | Effect of TH5487 Inhibition |
---|---|---|
Allergic Airway Inflammation | NF-κB activation at 8-oxoG-containing promoters | Suppression of chemokine expression and neutrophil recruitment |
Telomere Maintenance | Improper processing of telomeric 8-oxoG lesions | Reduced telomere fragility and senescence induction |
Renal Ischemia-Reperfusion | Oxidative damage-induced inflammatory signaling | Attenuation of tubular injury and prevention of fibrosis initiation |
Cancer Development | Accumulation of mutagenic 8-oxoG lesions | Context-dependent suppression of mutation load or senescence |
PARP Inhibitor Synergy | PARP activation at unrepaired SSBs | Resistance to PARPi-induced synthetic lethality |
The therapeutic potential of OGG1 inhibitors is further highlighted by their ability to modulate responses to existing cancer therapies. Cells treated with TH5487 exhibit resistance to the synergistic effects of PARP inhibitors (PARPi) on 8-oxoG-induced senescence due to reduced PARP activation at unrepaired single-strand breaks [3]. This interaction between OGG1 inhibition and PARP inhibitor sensitivity represents a promising combinatorial approach for cancer treatment that merits further investigation. However, challenges remain in developing clinically viable OGG1 inhibitors, including achieving sufficient selectivity over other DNA repair enzymes and optimizing pharmacokinetic properties for specific disease contexts [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7